molecular formula C10H6ClI B3066099 1-Chloro-2-iodonaphthalene CAS No. 701277-07-8

1-Chloro-2-iodonaphthalene

Cat. No. B3066099
CAS RN: 701277-07-8
M. Wt: 288.51 g/mol
InChI Key: NPTLPBDUNGSUPK-UHFFFAOYSA-N
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Description

1-Chloro-2-iodonaphthalene is an organic chemical compound that belongs to the family of halogenated naphthalenes. It has a molecular formula of C10H6ClI and a molecular weight of 288.51 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, with a chlorine atom substituted at one position and an iodine atom at another . The exact positions of these substitutions can be determined by the numbering in the compound’s name .

Scientific Research Applications

Observation of Cationic Wheland-like Intermediates

In a study by Twum et al. (2013), 1-iodonaphthalene-2,4-diamines were observed to form stable Wheland-like tetrahedral cationic species when combined with trifluoroacetic acid/chloroform. This reaction was significant for demonstrating the dynamic equilibria in the proton-deuterium exchange of aromatic protons and elucidating the mechanism for deiodination of 1-iodonaphthalene-2,4-diamines (Twum et al., 2013).

Metal-Free Synthesis of Substituted Naphthalenes

Barluenga et al. (2003) developed a novel metal-free approach for the synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives. This method employed a stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes, resulting in interesting substitution patterns and related naphthyl ketone derivatives (Barluenga et al., 2003).

Investigation of Photophysics and Photodissociation Dynamics

A study by Montero et al. (2010) focused on the ultrafast relaxation and dissociation channels of 1-iodonaphthalene. Using time-resolved femtosecond pump-probe mass spectrometry, the study provided insights into the relaxation of n sigma* and pi pi* states, with implications for understanding the photophysics and photodissociation dynamics of related compounds (Montero et al., 2010).

Safety and Hazards

While specific safety data for 1-Chloro-2-iodonaphthalene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, not ingesting the substance, and seeking immediate medical assistance if swallowed .

Future Directions

The future directions for research on 1-Chloro-2-iodonaphthalene could involve exploring its potential uses in various fields such as organic synthesis, material science, and medicinal chemistry. It could also involve studying its reactivity and the mechanisms of its reactions in more detail .

properties

IUPAC Name

1-chloro-2-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTLPBDUNGSUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601119
Record name 1-Chloro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodonaphthalene

CAS RN

701277-07-8
Record name 1-Chloro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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